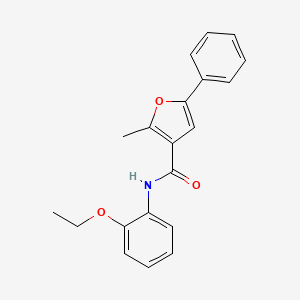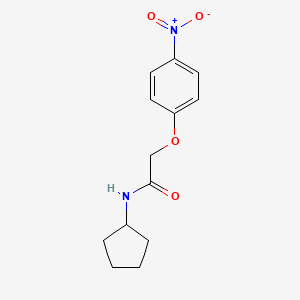
N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide, also known as EPMF, is a synthetic compound with potential therapeutic properties. It belongs to the class of compounds called furan derivatives and has been the subject of extensive scientific research due to its unique chemical structure and potential applications in medicine and biotechnology.
Wirkmechanismus
The mechanism of action of N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide is not fully understood, but it is believed to act through the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide has also been shown to reduce the levels of reactive oxygen species, which are involved in the oxidative stress response.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide is its poor solubility in water, which can make it difficult to administer in certain assays.
Zukünftige Richtungen
There are several future directions for the research on N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide. One potential area of study is its use as a potential treatment for neuroinflammatory disorders such as Alzheimer's disease and multiple sclerosis. N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide has also shown promise as a potential anticancer agent, with studies showing its ability to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide and its potential interactions with other compounds.
Synthesemethoden
The synthesis of N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide involves the reaction of 2-ethoxybenzoyl chloride with 2-methyl-5-phenylfuran in the presence of a base such as sodium hydroxide. The reaction proceeds through an acylation mechanism, resulting in the formation of N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide as a white crystalline solid with a melting point of 142-144°C.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various diseases such as arthritis, fever, and pain. N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide has also been studied for its potential use as an antimicrobial agent, with promising results against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-2-methyl-5-phenylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-23-18-12-8-7-11-17(18)21-20(22)16-13-19(24-14(16)2)15-9-5-4-6-10-15/h4-13H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDUUVLDGSNSLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(OC(=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-methyl-5-phenylfuran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5565473.png)
![3-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5565493.png)

![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5565506.png)

![4-tert-butyl-N'-[(2-methoxy-1-naphthyl)methylene]benzenesulfonohydrazide](/img/structure/B5565527.png)

![2-(2-methoxyethyl)-9-[(3-methylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565545.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5565551.png)


![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565583.png)
![N-{(3S*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5565591.png)
![4-[2-(2-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5565595.png)